molecular formula C16H33I B7769007 1-Iodohexadecane CAS No. 40474-98-4

1-Iodohexadecane

Cat. No.: B7769007
CAS No.: 40474-98-4
M. Wt: 352.34 g/mol
InChI Key: KMWHQYDMBYABKL-UHFFFAOYSA-N
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Description

1-Iodohexadecane, also known as cetyl iodide or hexadecyl iodide, is an organoiodine compound with the molecular formula C₁₆H₃₃I. It is a colorless to yellow liquid that may discolor upon exposure to light. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodohexadecane can be synthesized through the iodination of hexadecane. One common method involves the reaction of hexadecane with iodine and a phosphorus-based catalyst under controlled conditions. The reaction typically proceeds as follows: [ \text{C}{16}\text{H}{34} + \text{I}2 \rightarrow \text{C}{16}\text{H}_{33}\text{I} + \text{HI} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar iodination reactions but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Iodohexadecane primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. Some common reactions include:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.

    Reduction: Reduction of the iodine atom to form hexadecane.

    Oxidation: Although less common, it can undergo oxidation under specific conditions to form various oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium ethoxide are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

Scientific Research Applications

1-Iodohexadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodohexadecane varies depending on its application. In the context of atopic dermatitis, it is believed to exert its effects by:

Comparison with Similar Compounds

    1-Bromohexadecane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to 1-iodohexadecane.

    1-Chlorohexadecane: Contains a chlorine atom and is even less reactive than 1-bromohexadecane.

    Hexadecane: The parent hydrocarbon without any halogen substitution. It is non-reactive in most chemical reactions.

Uniqueness of this compound: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity is advantageous in various synthetic applications, making it a valuable compound in organic chemistry .

Properties

IUPAC Name

1-iodohexadecane
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InChI

InChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
Source PubChem
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InChI Key

KMWHQYDMBYABKL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H33I
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DSSTOX Substance ID

DTXSID0049317
Record name 1-Iodohexadecane
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Molecular Weight

352.34 g/mol
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Physical Description

Colorless or pale yellow liquid or melt; mp = 21-23 deg C; [Alfa Aesar MSDS]
Record name 1-Iodohexadecane
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CAS No.

544-77-4, 40474-98-4
Record name 1-Iodohexadecane
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Record name Hexadecane, 1-iodo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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